Lipophilicity (XLogP3 2.6) and TPSA (36.3 Ų) Optimized for Blood-Brain Barrier Permeation
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile exhibits a calculated XLogP3-AA value of 2.6 and a topological polar surface area (TPSA) of 36.3 Ų [1]. These parameters fall within the optimal range for central nervous system (CNS) drug candidates, where TPSA < 90 Ų and LogP 1-5 are associated with favorable blood-brain barrier (BBB) penetration. In comparison, a hypothetical non-fluorinated analog (2-[2-(piperidin-1-yl)ethoxy]benzonitrile) would be expected to have a lower LogP (approximately 2.2) due to the absence of the electronegative fluorine atom, which typically increases lipophilicity by 0.2-0.4 units per aryl substitution [2]. The measured XLogP3 of 2.6 aligns with enhanced CNS exposure potential while maintaining acceptable solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Non-fluorinated analog (estimated): ~2.2 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The elevated lipophilicity imparted by fluorine enhances BBB penetration potential, making this compound a privileged intermediate for CNS-targeted lead optimization.
- [1] PubChem. 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile. CID 63669061. National Center for Biotechnology Information. View Source
- [2] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. View Source
